![molecular formula C14H16N6 B15151027 N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Green synthesis methods have also been explored to minimize environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as protein tyrosine kinases (PTKs). These interactions can inhibit the catalytic activity of PTKs, leading to the disruption of cellular processes like growth, differentiation, and survival . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells further highlights its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazolo[3,4-d]pyrimidine: Known for its antiparasitic, antifungal, and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit a range of biological activities, including enzyme inhibition and cytotoxicity.
Uniqueness
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific structural modifications, which enhance its biological activity and selectivity. Its ability to inhibit multiple targets and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C14H16N6 |
|---|---|
Molecular Weight |
268.32 g/mol |
IUPAC Name |
6-N-ethyl-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H16N6/c1-3-15-14-18-12(17-10-7-5-4-6-8-10)11-9-16-20(2)13(11)19-14/h4-9H,3H2,1-2H3,(H2,15,17,18,19) |
InChI Key |
BKVUDQDKUYNPPB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



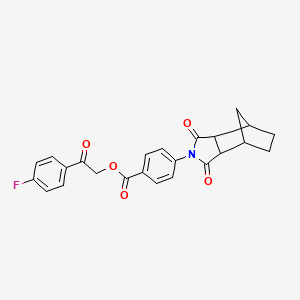
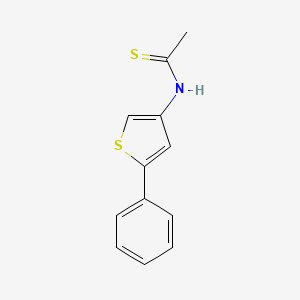
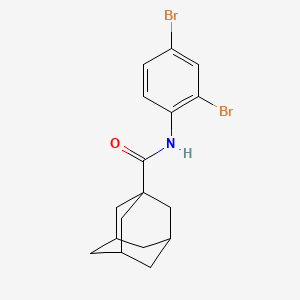

![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)
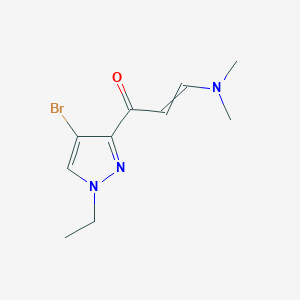

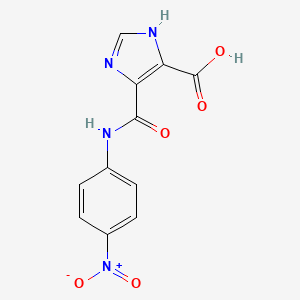
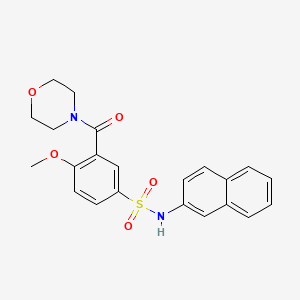
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
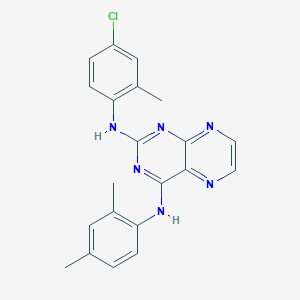

![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
